molecular formula C12H19NO4 B12990101 (1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B12990101
M. Wt: 241.28 g/mol
InChI Key: PPLYOBSEWYKGDC-UFBFGSQYSA-N
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Description

(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its rigid bicyclic structure, which imparts unique chemical properties and reactivity. It is often used in organic synthesis and medicinal chemistry due to its stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures the amino group is not reactive during subsequent reactions.

    Carboxylation: The protected intermediate is then subjected to carboxylation, often using carbon dioxide or a carboxylating agent under controlled conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of starting materials and reagents.

    Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Utilizing industrial purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

    Coupling: Carbodiimides (e.g., EDC, DCC) or coupling agents like HATU in the presence of a base.

Major Products

    Amides: Formed by coupling with amines.

    Esters: Formed by coupling with alcohols.

    Free Amine: Obtained after Boc deprotection.

Scientific Research Applications

(1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.

    Biology: In the synthesis of biologically active compounds and as a precursor for enzyme inhibitors.

    Medicine: In drug discovery and development, particularly for designing molecules with specific biological activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid depends on its application:

    As a Protecting Group: The Boc group protects the amino functionality during synthetic transformations and is removed under acidic conditions.

    In Biological Systems: The compound or its derivatives may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid
  • (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

Uniqueness

  • Structural Rigidity : The bicyclic structure provides a rigid framework, which can influence the compound’s reactivity and interaction with biological targets.
  • Versatility : The presence of both Boc-protected amino and carboxylic acid groups allows for diverse chemical modifications and applications.

This detailed overview highlights the significance of (1S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid in various fields, emphasizing its unique properties and wide-ranging applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(9(14)15)5-4-8(13)6-12/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1

InChI Key

PPLYOBSEWYKGDC-UFBFGSQYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CC[C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)C(=O)O

Origin of Product

United States

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